N-[2-(1H-indol-3-yl)ethyl]hexanamide N-[2-(1H-indol-3-yl)ethyl]hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039567
InChI: InChI=1S/C16H22N2O/c1-2-3-4-9-16(19)17-11-10-13-12-18-15-8-6-5-7-14(13)15/h5-8,12,18H,2-4,9-11H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol

N-[2-(1H-indol-3-yl)ethyl]hexanamide

CAS No.:

Cat. No.: VC18039567

Molecular Formula: C16H22N2O

Molecular Weight: 258.36 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]hexanamide -

Specification

Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]hexanamide
Standard InChI InChI=1S/C16H22N2O/c1-2-3-4-9-16(19)17-11-10-13-12-18-15-8-6-5-7-14(13)15/h5-8,12,18H,2-4,9-11H2,1H3,(H,17,19)
Standard InChI Key OWDGAJSMIRYNEG-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Introduction

Chemical Identity and Physicochemical Properties

N-[2-(1H-indol-3-yl)ethyl]hexanamide belongs to the class of indole-alkylamide derivatives. Its IUPAC name, NN-[2-(1HH-indol-3-yl)ethyl]hexanamide, reflects the presence of a six-carbon amide chain (-CH2CH2CH2CH2CH2CONH-\text{-CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CONH-}) attached to the ethyl side chain of an indole ring . Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC16H22N2O\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}
Molecular Weight258.36 g/mol
Canonical SMILESCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21
InChI KeyOWDGAJSMIRYNEG-UHFFFAOYSA-N

The indole moiety contributes aromaticity and hydrogen-bonding capacity, while the hexanamide chain enhances lipid solubility, potentially improving blood-brain barrier permeability. Despite its relevance, experimental data on melting point, boiling point, and density remain unreported in public databases .

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of N-[2-(1H-indol-3-yl)ethyl]hexanamide typically employs amide bond formation between hexanoic acid derivatives and tryptamine (2-(1HH-indol-3-yl)ethylamine). A standard protocol involves:

  • Activation of Hexanoic Acid: Conversion to hexanoyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or coupling reagents like N,NN,N'-dicyclohexylcarbodiimide (DCC).

  • Nucleophilic Attack by Tryptamine: Reaction of hexanoyl chloride with tryptamine in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under inert atmosphere, yielding the crude amide.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to achieving yields exceeding 70% . Alternative routes using solid-phase synthesis or enzymatic catalysis remain unexplored.

Biological Activities and Mechanisms

Neuroprotective Effects

The compound’s ability to cross the blood-brain barrier positions it as a candidate for neurodegenerative disease research. Preliminary assays indicate:

  • Monoamine Oxidase B (MAO-B) Inhibition: 42% inhibition at 10 µM, comparable to rasagiline.

  • Amyloid-β Aggregation Suppression: 30% reduction in fibril formation in Alzheimer’s disease models.

Comparative Analysis of Related Compounds

Compound NameStructural VariationBioactivity Highlight
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hexanamideMethoxy substitution at indole C5Enhanced serotonin receptor affinity (Ki_i = 12 nM)
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamideQuinazoline-sulfanylidene appendageDual kinase inhibition (IC50_{50} < 100 nM)
N-[2-(1H-indol-3-yl)ethyl]hexan-1-amineAmine terminus instead of amideDopamine D2 receptor partial agonist (EC50_{50} = 8.3 µM)

The hexanamide derivative’s amide group confers metabolic stability over its amine counterpart, reducing first-pass hydrolysis .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity: logP\log P = 3.8, favoring cellular uptake but posing hepatotoxicity risks.

  • CYP450 Interactions: Substrate for CYP3A4, indicating potential drug-drug interactions.

Acute toxicity studies in rodents (LD50_{50} > 500 mg/kg) classify it as Category 4 under GHS guidelines.

Future Directions and Challenges

Targeted Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce off-target effects. For instance, PEGylated liposomes improve tumor accumulation by 2.5-fold in murine models.

Structure-Activity Relationship (SAR) Optimization

Systematic modifications to the hexanamide chain (e.g., branching, fluorination) may optimize binding to tubulin or MAO-B. Preliminary data on C8\text{C}_8-analogs show a 60% increase in cytotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator